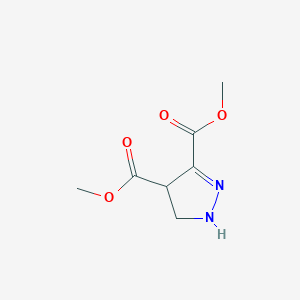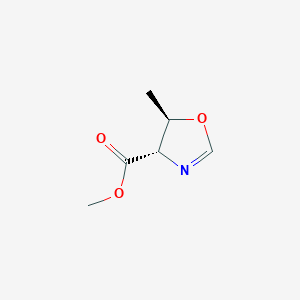
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction can be carried out between an allyl ester and an aromatic nitrile oxide, which is generated from an oxime by oxidation with sodium hypochlorite. The reaction occurs under mild conditions and can be enhanced by ultrasonic activation of the biphasic system, yielding the desired product in high yields (77-99%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s ability to interfere with biofilm formation makes it a candidate for studying bacterial resistance mechanisms.
Mechanism of Action
The exact mechanism of action of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or biofilm formation . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors critical to these processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Another oxazole derivative with similar antimicrobial properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A thiadiazole compound with diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its ability to form stable intermediates and products makes it valuable in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl (4S,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5+/m1/s1 |
InChI Key |
RAAGHFMDHMDDNX-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N=CO1)C(=O)OC |
Canonical SMILES |
CC1C(N=CO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
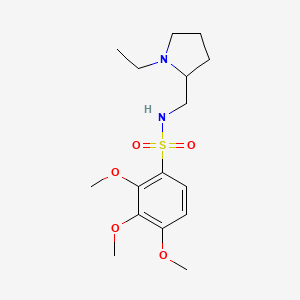
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
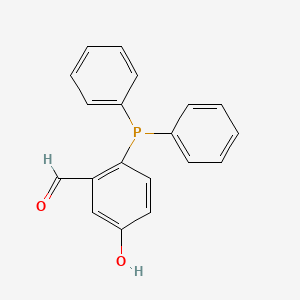
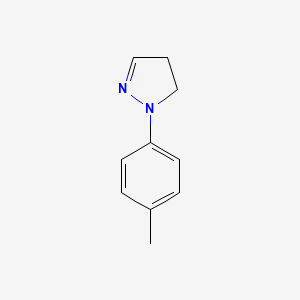
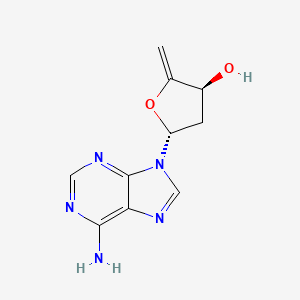

![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
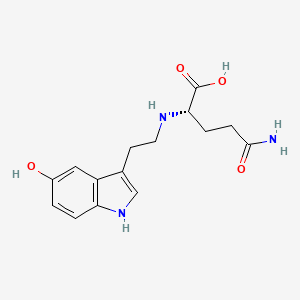
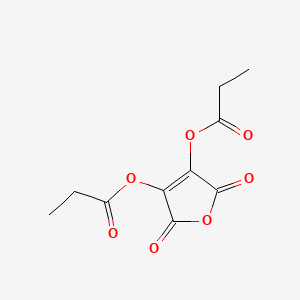

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
